4,4'-Bipiperidina

Descripción general

Descripción

4,4'-Bipiperidine derivatives are a group of heterocyclic compounds that have gained attention due to their multifunctional nature and potential applications in various fields of research and technology. These derivatives are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit interesting phenomena such as chromism. The derivatives, including viologens and monoquats, are responsive to solvents, mediums, and environmental changes, making them valuable in novel applications .

Synthesis Analysis

The synthesis of 4,4'-Bipiperidine derivatives and related compounds involves several methods. One approach is the palladium/copper(I)-cocatalyzed Negishi coupling, which allows for the direct synthesis of 4-arylpiperidines. This method involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, providing a general procedure for the synthesis of these compounds . Additionally, the synthesis of aminomethylated fluoropiperidines, which are important as bifunctional building blocks for pharmaceuticals, involves the regioselective bromofluorination of certain piperidine precursors .

Molecular Structure Analysis

The molecular structure of 4,4'-Bipiperidine derivatives is crucial for their function. For instance, the co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibit synthon polymorphism and pseudopolymorphism, indicating the distinct structural roles of the bipyridine nitrogen atoms . Moreover, rigid, cross-conjugated macrocycles have been synthesized as cyclic alternatives to 4,4'-bipyridines, demonstrating the importance of molecular structure in supramolecular chemistry .

Chemical Reactions Analysis

The chemical reactions involving 4,4'-Bipiperidine derivatives are influenced by their interaction with enzymes such as cytochrome P450s. For example, 4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Molecular interactions and the reactivity of side chain hydrogens are critical for the direction of catalysis, which is important for drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Bipiperidine derivatives are characterized by various spectroscopic techniques. Studies using FT-IR, FT-Raman, and UV spectroscopy, along with density functional methods, have provided insights into the molecular structure, vibrational spectra, and electronic properties of these compounds. For instance, the analysis of 4-Hydroxypiperidine revealed the occurrence of intra-molecular charge transfer and the importance of hyperconjugative interactions for molecular stability . Similarly, the vibrational spectra and NBO analysis of 4-Aminomethylpiperidine confirmed the presence of intra-molecular hydrogen bonds and electron delocalization .

Aplicaciones Científicas De Investigación

Química Supramolecular

4,4’-Bipiperidina: se utiliza ampliamente en química supramolecular, principalmente como un ligando coordinante bidentato. Forma la columna vertebral de los marcos orgánicos covalentes (COFs) y los marcos metal-orgánicos (MOFs), que son fundamentales para crear estructuras altamente ordenadas con posibles aplicaciones en almacenamiento de gas, tecnologías de separación y catálisis .

Electrónica Molecular

En el campo de la electrónica molecular, los derivados de 4,4’-Bipiperidina, como los viologenos, se emplean en la construcción de motores moleculares, máquinas e interruptores. Estos compuestos exhiben actividad redox y propiedades electrocrómicas, lo que los hace adecuados para crear materiales sensibles que cambian de color o conductividad en respuesta a estímulos ambientales .

Terapia Fotodinámica

Bipiridina: los derivados se utilizan como fotosensibilizadores en la terapia fotodinámica, un tratamiento que utiliza compuestos sensibles a la luz para producir especies reactivas de oxígeno que pueden matar las células cancerosas. La capacidad de 4,4’-Bipiperidina para coordinarse con metales la convierte en un componente valioso en el diseño de estos agentes terapéuticos .

Catálisis

El compuesto sirve como ligando para catalizadores en diversas reacciones químicas. Su fuerte coordinación con los centros metálicos es crucial para mejorar la eficiencia y la selectividad de los procesos catalíticos, lo que es fundamental en la síntesis de moléculas orgánicas complejas .

Detección Ambiental

Los derivados de 4,4’-Bipiperidina se utilizan para crear materiales sensibles al entorno. Estos materiales pueden detectar cambios en el entorno, como el pH o la presencia de iones específicos, y responder en consecuencia. Esta aplicación es significativa en el desarrollo de sensores inteligentes y herramientas de diagnóstico .

Diseño de Fármacos

En química medicinal, 4,4’-Bipiperidina es un reactivo para la síntesis de diversos compuestos farmacológicamente activos. Se utiliza en la creación de fármacos antituberculosos, antagonistas del receptor de vasopresina 1b e inhibidores del transportador de norepinefrina, que tienen implicaciones en el tratamiento de enfermedades como la tuberculosis y trastornos como la depresión .

Ciencia de Materiales Avanzados

Este compuesto también es un precursor para la síntesis de transportadores de cationes sintéticos hidrófilos de amida heterocíclica y activadores de proteínas Gi de moléculas pequeñas. Estas aplicaciones son cruciales en el desarrollo de nuevos materiales con posibles aplicaciones biomédicas, como en los sistemas de administración de fármacos .

Ensamblajes Supramoleculares

Por último, 4,4’-Bipiperidina participa en la formación de ensamblajes supramoleculares. Estas estructuras son esenciales en el desarrollo de nuevos materiales con propiedades mecánicas, ópticas y electrónicas únicas, que pueden adaptarse para aplicaciones específicas de alta tecnología .

Mecanismo De Acción

Target of Action

It’s structurally similar to 4-piperidino-piperidine, which targetsLiver carboxylesterase 1 in humans .

Mode of Action

It’s structurally related to biperiden, a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Biperiden’s mechanism of action involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .

Biochemical Pathways

Piperidine derivatives have been reported to inhibit various viruses, suggesting they may interact with viral replication pathways .

Result of Action

It’s structurally related to biperiden, which has effects in both the central and peripheral nervous systems .

Action Environment

4,4’-bipyridine derivatives, which are structurally similar, have been reported to exhibit solvatochromic and/or environment-responsive character .

Safety and Hazards

Direcciones Futuras

There is currently no information available on the future directions of 4,4’-Bipiperidine .

Relevant Papers Relevant papers on 4,4’-Bipiperidine include a review on Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials .

Propiedades

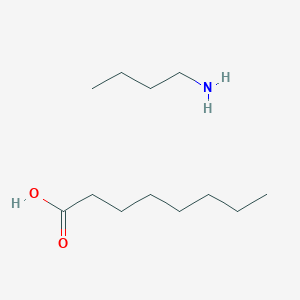

IUPAC Name |

4-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNRUOJLUPUJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352918 | |

| Record name | 4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15336-72-8 | |

| Record name | 4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4,4'-bipiperidine's interaction with its target varies depending on the application. For instance, as a ligand in perovskite solar cells, it embeds within 3D perovskites, facilitating the formation of 2D-3D perovskite materials. This passivation reduces defect states within the perovskite layer, ultimately improving both photovoltaic performance and device stability []. In contrast, as a building block for NK1 receptor antagonists like casopitant, 4,4'-bipiperidine contributes to the molecule's binding affinity for the NK1 receptor. This binding interaction disrupts the neurokinin signaling pathway, potentially offering therapeutic benefits in conditions like major depressive disorders [].

ANone: 4,4'-Bipiperidine has the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. While the provided research doesn't delve into detailed spectroscopic characterization, it's worth noting that 4,4'-bipiperidine can exist in different conformations due to the flexibility of the piperidine rings. Techniques like NMR spectroscopy could be employed to elucidate its conformational preferences and structural details in solution.

A: 4,4'-bipiperidine demonstrates good stability when incorporated into perovskite solar cells, contributing to enhanced device longevity []. In polyimide-clay nanocomposites, 4,4'-bipiperidine dihydrochloride acts as an effective organoclay modifier. This modification leads to improved tensile properties, enhanced thermal behavior, and increased solvent resistance in the resulting nanocomposite films [].

A: While 4,4'-bipiperidine itself might not be a catalyst, it plays a crucial role in catalytic systems. For example, it serves as a supporting material for colloidal rhodium catalysts used in the hydrogenation of paraquat. Notably, catalysts supported on 4,4'-bipiperidine exhibit enhanced activity compared to unsupported counterparts, highlighting its significance in influencing catalytic performance [].

A: Computational studies employing density functional theory (DFT) have been conducted on 4,4'-bipiperidine-containing complexes. These calculations provide insights into the geometry and electronic properties of these complexes, offering valuable information for understanding their behavior and interactions [, ].

A: Research on ditercalinium, a DNA bis-intercalator, highlights the crucial role of the 4,4'-bipiperidine linker in its antitumor activity. Modifications to this linker, such as introducing additional methylene groups, significantly impact the compound's pharmacological properties. While adding one methylene group retains antitumor activity, further additions diminish or abolish it, suggesting a delicate balance between linker flexibility and biological activity []. In another study, methyl substitutions on the 7H-pyridocarbazole monomers and dimers, linked by 4,4′-bipiperidine, resulted in modified DNA binding affinities and antitumor activities. Notably, methyl substitutions at specific positions led to active monomers and dimers with improved therapeutic indices compared to the unsubstituted parent compounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)